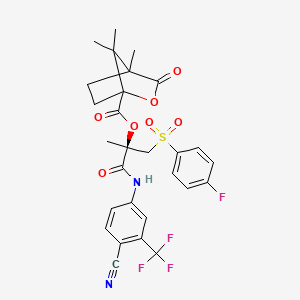

(R)-Bicalutamide (1S)-Camphanic Acid Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

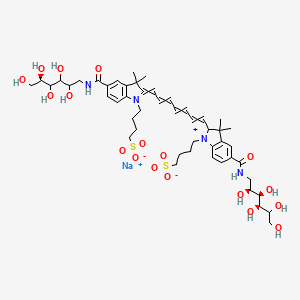

The synthesis of (R)-Bicalutamide involves several chemical processes, starting from methyl acryloyl chloride, leading through amidation, bromination, and hydrolysis to yield key intermediates. These intermediates undergo chlorination and successive condensations with specific anilines and thiophenols, followed by oxidation to produce (R)-Bicalutamide with an overall yield of 26% (Jia, 2006). Additionally, the camphanic acid ester of the (S) enantiomer of a related molecule was synthesized via oxidative cyclization, showcasing the structural versatility of similar compounds (Hesse, Holzgrabe, & Piening, 1988).

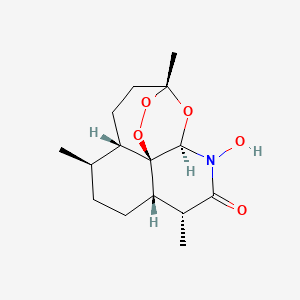

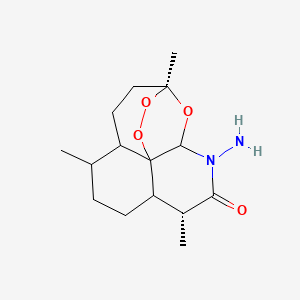

Molecular Structure Analysis

The molecular structure of camphanic acid esters, such as those related to (R)-Bicalutamide, is characterized by specific space groups and cell parameters, demonstrating their complex crystalline structure. For instance, the structural analysis of certain camphanic acid esters reveals their orthorhombic and monoclinic formations, with detailed cell parameters and configurations providing insights into their molecular geometry (Hesse, Holzgrabe, & Piening, 1988).

Chemical Reactions and Properties

(R)-Bicalutamide and its related compounds undergo a variety of chemical reactions, including oxidative cyclizations, reductions, and esterifications. These reactions not only facilitate the synthesis of the target compounds but also enable the preparation of enantiomerically pure substances, crucial for their biological activity. The chemical properties, such as reactivity with different reagents and the formation of specific intermediates, are critical for understanding the synthesis pathway (Wawrzyniak, Kindermann, Thede, Thede, Jones, Enthaler, Junge, Beller, & Heinicke, 2017).

Physical Properties Analysis

The physical properties of (R)-Bicalutamide and its derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular configuration and the synthesis route. For instance, the crystalline structure analysis provides insights into the stability and solubility of the compounds in various solvents, which is essential for their application in different scientific fields (Hesse, Holzgrabe, & Piening, 1988).

Chemical Properties Analysis

The chemical properties of (R)-Bicalutamide, including its reactivity, stereochemistry, and interaction with other chemical entities, are critical for its synthesis and application. Studies on its synthesis pathway, interaction mechanism with specific receptors, and the influence of structural modifications on its activity provide valuable information for designing more efficient and selective compounds (Liu, An, Li, Wang, Li, & Liu, 2015).

Applications De Recherche Scientifique

Efficacy and Mechanisms in Prostate Cancer Treatment

Bicalutamide has been extensively studied for its role in prostate cancer treatment. It functions as a potent antiandrogen, inactivating androgen-regulated prostate cell growth, leading to apoptosis and inhibition of prostate cancer growth. Bicalutamide is administered orally and has been evaluated in numerous clinical trials for its efficacy as monotherapy or in combination with other therapies such as luteinizing hormone-releasing hormone (LHRH) analogs.

A key study summarized the worldwide activity and safety of Bicalutamide, highlighting its potent antiandrogen properties, consistent plasma half-life, and demonstrated activity in prostate cancer alongside an excellent safety profile. This review established Bicalutamide's efficacy in both monotherapy and combination settings, noting its better tolerability compared to other antiandrogens like flutamide (Kolvenbag & Blackledge, 1996).

Another comprehensive review focused on Bicalutamide 150mg, detailing its use in locally advanced prostate cancer. This analysis reinforced Bicalutamide's role in offering disease-free survival benefits and highlighted its general tolerability. The review suggested that Bicalutamide should be considered as an alternative to hormonal therapies for men with locally advanced prostate cancer, especially those seeking to maintain an active lifestyle (Wellington & Keam, 2006).

Orientations Futures

Propriétés

IUPAC Name |

[(2R)-1-[4-cyano-3-(trifluoromethyl)anilino]-3-(4-fluorophenyl)sulfonyl-2-methyl-1-oxopropan-2-yl] 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26F4N2O7S/c1-24(2)25(3)11-12-27(24,41-22(25)36)23(37)40-26(4,15-42(38,39)19-9-6-17(29)7-10-19)21(35)34-18-8-5-16(14-33)20(13-18)28(30,31)32/h5-10,13H,11-12,15H2,1-4H3,(H,34,35)/t25?,26-,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNOWAADSTULBRZ-QLLQDVQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)OC(C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2(CCC1(OC2=O)C(=O)O[C@@](C)(CS(=O)(=O)C3=CC=C(C=C3)F)C(=O)NC4=CC(=C(C=C4)C#N)C(F)(F)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26F4N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Bicalutamide (1S)-Camphanic Acid Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

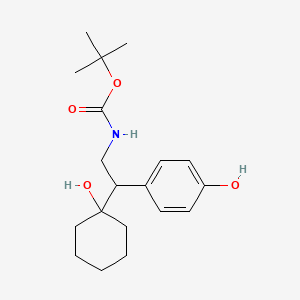

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-L-alanine tert-Butyl Ester](/img/structure/B1141094.png)

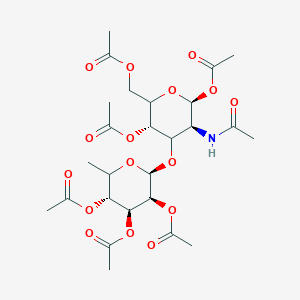

![(1S,8S,9R)-1,5,9-Trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141107.png)

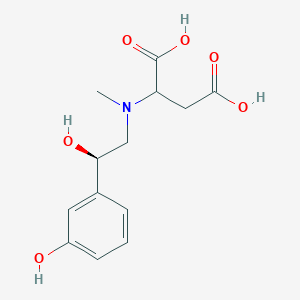

![(1S,8S,9R)-11-(2-hydroxyethyl)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1141110.png)